molecular formula C9H13FN2 B13090902 2-(aminomethyl)-3-fluoro-N,N-dimethylaniline CAS No. 771579-75-0

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline

Cat. No.: B13090902
CAS No.: 771579-75-0
M. Wt: 168.21 g/mol
InChI Key: DYTXIGGAZSWVIL-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminomethyl group, a fluorine atom, and two N,N-dimethyl groups attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-fluoro-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reductive amination of 3-fluoro-N,N-dimethylaniline with formaldehyde and ammonia. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-3-fluoroaniline
  • 3-fluoro-N,N-dimethylaniline
  • 2-(aminomethyl)-N,N-dimethylaniline

Uniqueness

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline is unique due to the presence of both the aminomethyl and fluorine groups on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

771579-75-0

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C9H13FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

DYTXIGGAZSWVIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)CN

Origin of Product

United States

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